Methyl 4-amino-3-chloro-2-hydroxybenzoate
Description
Historical Context and Evolution of Benzoate (B1203000) Ester Chemistry in Synthetic Methodologies
The journey of benzoate ester chemistry began with the discovery of its parent carboxylic acid, benzoic acid, in the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org For a long time, this natural resin was the exclusive source of the acid. newworldencyclopedia.orgwikipedia.org A pivotal moment arrived in 1832 when Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid, paving the way for understanding its derivatives. newworldencyclopedia.org
The late 19th century marked a significant leap forward with the development of systematic synthetic methodologies. In 1895, Emil Fischer and Arthur Speier detailed the acid-catalyzed esterification of a carboxylic acid with an alcohol, a process now universally known as the Fischer-Speier esterification. mdpi.comscienceinfo.comchemistrylearner.com This reaction was revolutionary, establishing the first catalytic method for producing esters and remains one of the most fundamental and widely used protocols in organic synthesis today. mdpi.commasterorganicchemistry.com Early industrial processes for benzoic acid involved harsh conditions, such as the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), which often yielded chlorinated byproducts. newworldencyclopedia.orgwikipedia.org The evolution to modern methods, like the catalytic oxidation of toluene, provided a purer and more efficient supply of the foundational scaffold for producing a vast array of benzoate esters. britannica.com
Structural Significance of Substituted Aromatic Esters in Building Complex Molecular Architectures
The interplay between electron-donating and electron-withdrawing groups at specific positions allows chemists to fine-tune the electronic properties of the molecule. This control is critical for directing subsequent reactions, such as electrophilic aromatic substitution, where incoming groups are guided to specific positions on the ring. wikipedia.org Furthermore, the ester group itself can influence the conformation of adjacent functionalities, providing steric hindrance or engaging in non-covalent interactions that guide the stereochemical outcome of reactions. In the design of coordination polymers and metal-organic frameworks, aromatic carboxylates act as versatile building blocks, where the number and position of the carboxyl groups dictate the resulting network's topology and functional properties. mdpi.com
Overview of Synthetic Utility and Reaction Pathways of Benzoate Derivatives with Multiple Functionalities
Benzoate derivatives are valued for the diverse reaction pathways they can undergo. The ester group can be readily transformed through hydrolysis (acidic or basic) to regenerate the carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to an amide. wikipedia.org The aromatic ring, depending on its substituents, is amenable to various transformations:
Electrophilic Aromatic Substitution: The ester group is electron-withdrawing and directs incoming electrophiles to the meta-position. However, the presence of strongly activating groups (like -OH or -NH2) can override this effect and direct substitution to ortho and para positions.
Nucleophilic Aromatic Substitution: While less common for simple benzoates, the presence of strong electron-withdrawing groups and a leaving group on the ring can facilitate this reaction. youtube.com
Cross-Coupling Reactions: The ester group itself has been developed as a "clean" coupling partner in reactions like the Suzuki-Miyaura cross-coupling, often catalyzed by nickel, providing an alternative to traditional organic halides. chemeurope.com
Polyfunctionalized benzoates, which contain multiple reactive sites, allow for selective and sequential transformations. A chemist can strategically protect one functional group while reacting another, enabling the construction of highly complex molecules in a controlled, stepwise manner.
Strategic Positioning of Methyl 4-amino-3-chloro-2-hydroxybenzoate as a Versatile Synthetic Synthon
This compound (a positional isomer of the compound with CAS number 129511-06-4) is a prime example of a polyfunctionalized aromatic ester poised for complex synthesis. nih.gov Its utility arises from the unique arrangement of four distinct functional groups, each offering a handle for specific chemical transformations.
Chemical Properties of Methyl 4-amino-5-chloro-2-hydroxybenzoate (Isomer) Note: Data is for the closely related isomer CAS 129511-06-4 as a reference.
| Property | Value |
| IUPAC Name | methyl 4-amino-5-chloro-2-hydroxybenzoate |
| CAS Number | 129511-06-4 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| InChI Key | SXMFZXQWMHJMOH-UHFFFAOYSA-N |
Data sourced from PubChem. nih.gov
The strategic value of this synthon lies in the distinct reactivity of each of its functional groups:
Amino Group (-NH₂): As a strong electron-donating group, it activates the ring towards electrophilic substitution, primarily directing to its ortho position (C5). It is also a nucleophile and can be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations.
Hydroxy Group (-OH): This is another powerful activating group, directing electrophiles to its ortho position (C3, already substituted) and para position (C5). It can be O-alkylated or O-acylated to introduce different functionalities or to act as a protecting group.
Chloro Group (-Cl): An electron-withdrawing but ortho-, para-directing halogen. It deactivates the ring but can serve as a leaving group in nucleophilic aromatic substitution or as a handle for metal-catalyzed cross-coupling reactions.
Methyl Ester (-COOCH₃): An electron-withdrawing group that deactivates the ring. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings or other carboxylate chemistry.
This specific arrangement of substituents makes the compound a valuable precursor for synthesizing more complex heterocyclic systems, such as substituted benzofurans or indoles, which are common motifs in pharmaceuticals and biologically active natural products. nih.govnih.gov For instance, the vicinal hydroxy and chloro groups could be part of a sequence leading to cyclization reactions.
Current Research Directions and Future Prospects for Polyfunctionalized Aromatic Esters
The field of organic synthesis is continually evolving, with a focus on efficiency, selectivity, and sustainability. For polyfunctionalized aromatic esters, current research is pushing several exciting frontiers. One of the most significant areas is the development of novel catalytic methods for C-H functionalization. acs.org These methods allow for the direct modification of carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials and offering more atom-economical synthetic routes. researchgate.net
Another emerging trend is the "ester dance" reaction, a palladium-catalyzed process where an ester group can "dance" or migrate from one carbon to an adjacent one on the aromatic ring. waseda.jp This unprecedented translocation provides access to uncommon substitution patterns that are difficult to achieve through classical methods.
Future prospects lie in harnessing these advanced synthetic tools to create novel functional molecules. Polyfunctionalized benzoates are ideal starting points for generating libraries of compounds for drug discovery, developing new organic materials for electronics, and designing sophisticated molecular probes. The ability to precisely and efficiently manipulate their multiple functional groups will continue to position them as indispensable building blocks in the future of advanced organic synthesis. mdpi.com
Properties
IUPAC Name |
methyl 4-amino-3-chloro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSLMUXDNFHBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154415-33-4 | |
| Record name | methyl 4-amino-3-chloro-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate
Retrosynthetic Analysis and Key Disconnection Strategies for Methyl 4-amino-3-chloro-2-hydroxybenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.
A primary disconnection involves the bond between the aromatic ring and the amino group (C-N bond). This suggests that the amino group could be introduced in the final steps of the synthesis, for instance, through the reduction of a nitro group. This is a common and efficient transformation in organic synthesis. organic-chemistry.orgjsynthchem.com This retrosynthetic step leads to the precursor, methyl 3-chloro-2-hydroxy-4-nitrobenzoate.
Another key disconnection can be made at the carbon-chlorine (C-Cl) bond. This implies a late-stage chlorination of a suitable precursor, such as methyl 4-amino-2-hydroxybenzoate. The regioselectivity of this chlorination would be crucial and influenced by the directing effects of the existing amino and hydroxyl groups.
A more fundamental approach involves disconnecting the substituents from a basic benzene (B151609) ring, suggesting a synthesis that builds the molecule by sequential introduction of the functional groups. The order of these introductions is critical to control the final arrangement of the substituents due to their activating or deactivating and directing effects in electrophilic aromatic substitution reactions.
Synthesis from Precursor Aromatic Compounds: Ring Functionalization Approaches
The construction of this compound often relies on the functionalization of a pre-existing aromatic core.
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the directing group. The resulting aryl-lithium species can then react with an electrophile to introduce a desired substituent. For the synthesis of this specific compound, a precursor with appropriate directing groups, such as a protected amine or hydroxyl group, could be used to direct chlorination to the desired position.
Regioselective electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The synthesis of this compound can be achieved through a series of electrophilic substitution reactions on a suitable starting material. For instance, starting with a substituted benzoic acid, the chloro and nitro groups can be introduced sequentially. The success of this approach hinges on the careful consideration of the directing effects of the substituents already present on the ring to achieve the desired isomer.
Nucleophilic aromatic substitution (SNAr) offers another synthetic avenue, particularly when starting with an aromatic ring that is substituted with strong electron-withdrawing groups and a good leaving group, such as a halogen. mdpi.comnih.gov A potential precursor for this compound could be a di- or tri-substituted benzene derivative where a leaving group is displaced by an amine or a protected amine. The regioselectivity of such a reaction would be a critical factor. nih.gov
Multi-Step Convergent and Linear Synthetic Sequences
The synthesis of this target molecule can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a single starting material. A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps.
A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. organic-chemistry.orgjsynthchem.com The nitro group can be introduced via electrophilic nitration. The reduction of the nitro group to an amine can be accomplished using a variety of reducing agents, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation. google.com This two-step process of nitration followed by reduction is a versatile method for the synthesis of aromatic amines. jsynthchem.com
A plausible linear synthetic sequence for this compound could start from 2-hydroxy-4-nitrobenzoic acid. The synthesis would proceed through the following key steps:
| Step | Starting Material | Reagents and Conditions | Product |
| 1. Esterification | 2-hydroxy-4-nitrobenzoic acid | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Methyl 2-hydroxy-4-nitrobenzoate |
| 2. Chlorination | Methyl 2-hydroxy-4-nitrobenzoate | Chlorinating agent (e.g., SO₂Cl₂) | Methyl 3-chloro-2-hydroxy-4-nitrobenzoate |
| 3. Reduction | Methyl 3-chloro-2-hydroxy-4-nitrobenzoate | Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) | This compound |
Selective Chlorination Protocols on the Benzoate (B1203000) Scaffold
The introduction of a chlorine atom at the C-3 position of the benzoate ring, ortho to the amino group, is a critical step in the synthesis of this compound. This transformation requires reagents and conditions that can overcome the directing effects of the existing activating groups (amino and hydroxyl) to achieve the desired regioselectivity.
One common strategy involves the direct chlorination of a precursor such as Methyl 4-amino-2-hydroxybenzoate. However, the strong activating nature of the amino and hydroxyl groups can lead to multiple chlorination products or oxidation. researchgate.net To circumvent this, the amino group is often protected, for instance, as an acetylamino group. Chlorination of 4-acetylamino-2-hydroxy-benzoic acid has been shown to yield the 3,5-dichloro derivative, which can then be saponified. researchgate.net Achieving mono-chlorination at the C-3 position is challenging and requires careful selection of the chlorinating agent and reaction conditions.
Modern synthetic methods may employ transition-metal-catalyzed C-H activation/chlorination. Palladium catalysts, for example, have been investigated for directed C-H chlorination, which could offer high regioselectivity. nih.gov The choice of catalyst, oxidant, and chlorine source is pivotal in these protocols.
Table 1: Comparison of Chlorination Agents for Aromatic Compounds
| Chlorinating Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Sulfuryl chloride (SO₂Cl₂) | Lewis acid catalyst or free radical initiator | Moderate to good | Readily available, effective for many substrates | Can lead to over-chlorination, safety concerns |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA), various solvents | High | Mild conditions, high selectivity | Higher cost, potential for side reactions |
| Chlorine gas (Cl₂) | Acetic acid, HCl | Low to moderate | Inexpensive | Difficult to handle, often lacks selectivity |
| Palladium Chloride (PdCl₂) | MeCN, oxidant | High (directed) | High regioselectivity | Catalyst cost, requires specific directing groups |
Esterification and Transesterification Procedures for Methyl Benzoate Formation
The methyl ester moiety of the target compound can be introduced either at the beginning of the synthetic sequence or after the aromatic ring has been appropriately substituted.
If the synthesis starts with 4-amino-3-chloro-2-hydroxybenzoic acid, a direct esterification is required. The Fischer-Speier esterification is a classic method, involving heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. scielo.brwikipedia.org Another effective method involves the use of thionyl chloride in methanol at reduced temperatures, which first converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.
Alternatively, if a precursor ester like Methyl 4-aminobenzoate (B8803810) is used, transesterification is generally not necessary as the desired methyl ester is already present. The synthesis would then focus on the modification of the aromatic ring. The stability of the ester group must be considered during subsequent chlorination and hydroxylation steps, as harsh acidic or basic conditions could lead to hydrolysis. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, minimizing the formation of isomers and other impurities. This involves a systematic study of solvents, catalysts, temperature, pressure, and reactant stoichiometry. researchgate.net
Solvent Effects and Catalyst Selection
Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. For chlorination, solvents like acetic acid or chlorinated hydrocarbons are common. researchgate.net Polar aprotic solvents such as DMF or DMSO can enhance the rate of nucleophilic substitution reactions, while non-polar solvents might be preferred for certain catalytic cycles. nih.gov In some modern approaches, solvent-free conditions or the use of "greener" solvents like acetonitrile (B52724) are explored to improve the environmental profile and simplify purification. scielo.br
Catalyst Selection:
Chlorination: Lewis acids (e.g., AlCl₃, FeCl₃) are often used to catalyze electrophilic aromatic halogenation by polarizing the halogenating agent. wikipedia.org For C-H activation routes, palladium catalysts are frequently employed. nih.gov The selection of ligands on the metal center is crucial for tuning reactivity and selectivity.
Esterification: Strong mineral acids (H₂SO₄, HCl) are the conventional catalysts for Fischer esterification. scielo.br
Temperature and Pressure Optimization
Temperature is a critical parameter that controls reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to decreased selectivity and the formation of undesired byproducts. researchgate.net For many aromatic substitution reactions, a specific temperature range is optimal for achieving the desired product. For instance, some reactions are performed at 0°C to control exothermicity and improve selectivity, while others require reflux conditions to proceed at a reasonable rate. scielo.brresearchgate.net
Pressure is typically less of a variable in these types of laboratory syntheses unless gaseous reagents are used. However, in specialized setups like high-pressure flow reactors, elevated pressure can be used in conjunction with high temperatures to superheat solvents, potentially accelerating reactions significantly. researchgate.net
Table 2: General Effects of Temperature on Synthesis
| Temperature | Effect on Reaction Rate | Effect on Selectivity | Potential Issues |
| Low (e.g., 0-25 °C) | Slower | Often higher | Incomplete reaction |
| Moderate (e.g., 25-100 °C) | Faster | Variable | Balance between rate and selectivity |
| High (e.g., >100 °C) | Very fast | Often lower | Byproduct formation, decomposition |
Stoichiometry and Reagent Control
The precise control of the molar ratios of reactants is essential for maximizing yield and minimizing waste. In chlorination, using a stoichiometric amount (1.0 equivalent) of the chlorinating agent is crucial for achieving mono-chlorination. An excess of the reagent can easily lead to the formation of di- or tri-chlorinated products. researchgate.net
Novel and Emerging Synthetic Approaches for this compound
The synthesis of complex aromatic compounds like this compound is increasingly benefiting from novel technologies that offer greater efficiency, control, and safety over traditional methods. These emerging approaches focus on accelerating reaction rates, improving yields, and enabling continuous manufacturing processes.
Catalytic Methods for Efficient Bond Formation
Catalysis is fundamental to modern organic synthesis, providing pathways to form key chemical bonds with high efficiency and selectivity. For the synthesis of substituted benzoates, catalytic methods are crucial for reactions such as amination, chlorination, and esterification.
A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. Catalytic hydrogenation is a prime example of an efficient bond-forming reaction. For instance, in the synthesis of the related compound Methyl 4-amino-3-methylbenzoate, methyl 3-methyl-4-nitrobenzoate is effectively reduced using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, achieving a high yield of 90%. chemicalbook.com This method is highly valued for its clean reaction profile and the ease of separating the solid catalyst by filtration. chemicalbook.com
Another significant catalytic approach involves palladium-catalyzed carbonylation. This type of reaction can be used to convert aryl halides into esters. For example, the synthesis of a related N-acyl aminobenzoate involves the reaction of N-(4-bromo-2-methylphenyl)butanamide with carbon monoxide and methanol in the presence of a palladium catalyst to form the methyl ester. google.com Such methods are powerful for constructing the carboxylate moiety of the target molecule.
| Catalytic Method | Reaction Type | Catalyst Example | Application in Related Syntheses | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Nitro Group Reduction | Palladium on Carbon (Pd/C) | Conversion of methyl 3-methyl-4-nitrobenzoate to methyl 4-amino-3-methylbenzoate. | chemicalbook.com |
| Palladium-Catalyzed Carbonylation | Ester Formation | Palladium Complex | Conversion of an aryl bromide to a methyl benzoate derivative using CO and methanol. | google.com |
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability.
While specific flow synthesis of this compound is not detailed in available literature, the synthesis of key intermediates for related compounds has been successfully demonstrated. For example, the diazotization of methyl 2-aminobenzoate, a common reaction for aromatic amines, has been efficiently performed in a continuous-flow reactor. researchgate.net This process allows for the rapid generation and subsequent reaction of the diazonium salt intermediate, preventing its decomposition and improving yield and safety. researchgate.net The principles demonstrated in such systems are directly applicable to potential multi-step syntheses involving the target molecule.
| Advantage of Flow Chemistry | Description | Relevance to Synthesis |
|---|---|---|
| Enhanced Safety | Minimizes the volume of hazardous materials and unstable intermediates at any given time. | Crucial for reactions involving potentially explosive intermediates like diazonium salts. researchgate.net |
| Superior Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating or cooling. | Enables precise temperature control for highly exothermic or endothermic reactions. researchgate.net |
| Improved Reproducibility and Scalability | Precise control over parameters like residence time, temperature, and stoichiometry leads to consistent product quality. Scaling up is achieved by running the system for longer periods. | Facilitates a smoother transition from laboratory-scale research to industrial production. |
| Increased Efficiency | Can lead to higher yields and shorter reaction times compared to batch processes. | Optimizes resource utilization and process throughput. researchgate.net |
Microwave-Assisted and Sonochemical Syntheses
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. ajrconline.orgresearchgate.net The energy is transferred directly to the solvent and reactant molecules, leading to rapid and uniform heating that can accelerate reaction kinetics. researchgate.net
Numerous studies have demonstrated the power of microwave irradiation in synthesizing a wide range of organic molecules, including heterocyclic compounds and other complex structures. mdpi.commdpi.com For instance, the synthesis of certain pyrrole (B145914) derivatives saw a significant increase in yield from 23% under conventional heating to 86% with microwave assistance. mdpi.com Similarly, the synthesis of some isoxazole (B147169) Schiff bases, which required 3 hours of conventional reflux, was completed in just 30 seconds using a microwave oven. These examples underscore the potential for MAOS to significantly optimize a potential synthesis of this compound.
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of Quinazolinone | ~45 minutes | 10 minutes | Noted | ajrconline.org |
| Synthesis of Isoxazole Schiff Bases | >3 hours | 30 seconds | Yield increased from 70-81% to 90-95%. | |
| Synthesis of a Pyrrole Derivative | Not specified | Not specified | Yield increased from 23% to 86%. | mdpi.com |
Sonochemical synthesis, which uses high-frequency sound waves (ultrasound) to induce chemical reactions, is another emerging technique. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. While specific applications to this target molecule are not documented, sonochemistry is known to enhance reaction rates and yields in various organic transformations and could be a valuable tool for its synthesis.
Principles of Sustainable Synthesis in the Production of this compound
The principles of sustainable or "green" chemistry are integral to modern chemical manufacturing, aiming to minimize environmental impact while maximizing efficiency and safety. The production of this compound can be designed and optimized according to these core tenets.
Waste Prevention: The primary goal is to design synthetic routes that generate minimal waste. This involves selecting reactions with high selectivity and yield.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic hydrogenation are highly atom-economical.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, which significantly reduces waste. chemicalbook.com The use of catalysts like Pd/C is a key green strategy. chemicalbook.com
Design for Energy Efficiency: Energy requirements should be minimized. Ambient temperature processes are ideal. When heating is necessary, methods like microwave irradiation can be more energy-efficient than conventional refluxing, as they reduce reaction times and heat the reaction mixture directly. ajrconline.orgresearchgate.net
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or minimized. The selection of benign solvents or the development of solvent-free reaction conditions is a key aspect of sustainable synthesis.
Real-Time Analysis for Pollution Prevention: In-process monitoring, a feature often integrated into continuous flow systems, allows for real-time adjustments to prevent the formation of byproducts and ensure process safety and efficiency. researchgate.net
By integrating these principles, the synthesis of this compound can be approached in a manner that is not only scientifically advanced but also environmentally responsible.
Chemical Reactivity and Derivatization of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate
Transformations Involving the Aromatic Amine Functional Group
The aromatic amine group is a key site for derivatization, enabling the introduction of a wide variety of functionalities and the construction of more complex molecular architectures.
The nucleophilic character of the amino group in Methyl 4-amino-3-chloro-2-hydroxybenzoate allows it to readily react with acylating, sulfonylating, and carbamoylating agents. These reactions typically result in the formation of amides, sulfonamides, and ureas, respectively. Such transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding N-acyl derivatives. The reactivity of the amine can be somewhat diminished by the presence of the deactivating ester and chloro groups, potentially requiring slightly more forcing conditions than for a simple aniline.
Sulfonylation: Similarly, sulfonamides can be prepared by treating the amine with sulfonyl chlorides, like p-toluenesulfonyl chloride, in a basic medium. This reaction is crucial for the synthesis of various therapeutic agents.
Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides affords ureas or carbamates. These derivatives are of significant interest due to their biological activities.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetyl amide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl sulfonamide |
| Carbamoylation | Phenyl isocyanate | N-phenyl urea |
The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can undergo a variety of substitution reactions, allowing for the replacement of the amino group with a wide range of functionalities.
Sandmeyer Reaction: The diazonium salt can be treated with copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.
Balz-Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt introduces a fluorine atom onto the aromatic ring.
Meerwein Reaction: This reaction involves the copper-catalyzed addition of the diazonium salt to an activated alkene or alkyne.
These transformations provide synthetic routes to derivatives that are not readily accessible through direct substitution reactions.
Direct N-alkylation or N-arylation of the amino group in this compound can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. However, under controlled conditions using specific reagents, these transformations can be achieved.
Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for introducing alkyl groups.
Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl bonds with aryl halides or triflates.
The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These imines can be stable compounds or can serve as intermediates for further reactions. Importantly, the presence of the ortho-hydroxyl group can facilitate subsequent cyclization reactions to form various heterocyclic systems, such as benzoxazoles, under appropriate conditions.
The amino group, particularly after conversion to a directing group like an amide or a carbamate, can direct ortho-lithiation or other metalations to the C5 position of the benzene (B151609) ring. This regioselective metalation allows for the introduction of an electrophile at a specific position, providing a powerful tool for the synthesis of highly substituted aromatic compounds. Furthermore, intramolecular cyclization reactions can be initiated from the amine group to construct fused heterocyclic rings, a common strategy in the synthesis of biologically active molecules.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is another key site for chemical modification. Its acidity and nucleophilicity allow for a range of reactions.
O-Alkylation and O-Arylation Reactions
The phenolic hydroxyl group at the C-2 position is a primary site for nucleophilic attack, making it amenable to O-alkylation and O-arylation reactions. These reactions are fundamental for synthesizing various ether derivatives.
O-Alkylation: In the presence of a suitable base, such as an alkali metal carbonate (e.g., K₂CO₃) or hydroxide (B78521), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This intermediate readily reacts with alkylating agents, like alkyl halides or sulfates, to yield the corresponding O-alkylated product. The reaction conditions, including the choice of solvent (e.g., acetone, DMF) and temperature, can be optimized to achieve high yields. The electron-donating nature of the adjacent amino group can enhance the nucleophilicity of the hydroxyl group, facilitating this transformation.
O-Arylation: The synthesis of diaryl ethers via O-arylation can be accomplished through Ullmann condensation or, more modernly, through palladium- or copper-catalyzed cross-coupling reactions. The Ullmann reaction would involve reacting the phenoxide form of the compound with an activated aryl halide at elevated temperatures, often in the presence of a copper catalyst. Palladium-catalyzed Buchwald-Hartwig C-O coupling provides a milder and more general alternative, though it may require careful selection of ligands to avoid competitive C-N or C-C coupling reactions.
O-Acylation and Silylation for Protection or Derivatization
To prevent unwanted side reactions at the phenolic hydroxyl group during subsequent transformations, it is often necessary to employ a protecting group strategy. O-acylation and O-silylation are common methods for this purpose.
O-Acylation: The hydroxyl group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction forms an ester linkage, effectively masking the reactivity of the hydroxyl group. For instance, reaction with acetyl chloride would yield methyl 2-acetoxy-4-amino-3-chlorobenzoate. This acetyl group can be easily removed under mild basic or acidic conditions to regenerate the hydroxyl group. This strategy is implied in syntheses of related compounds where amino and hydroxyl protected 4-aminosalicylic acid (4-ASA) acyl chlorides are used as intermediates. nih.gov
O-Silylation: Silyl (B83357) ethers are another important class of protecting groups for hydroxyl functions due to their ease of formation and cleavage under specific conditions. harvard.edu Reaction of the compound with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole (B134444) in an aprotic solvent (e.g., DMF) would yield the corresponding silyl ether. Silyl ethers offer a range of stabilities depending on the steric bulk of the substituents on the silicon atom, allowing for selective deprotection in complex syntheses. harvard.edu
Chelation and Complexation Chemistry with Metal Ions
The structure of this compound, featuring ortho-positioned hydroxyl and ester groups, along with an amino group, presents potential for chelation with various metal ions. The parent compound, 4-aminosalicylic acid (4-ASA), is known to form complexes with transition metal ions. orientjchem.org
Studies on 4-ASA have shown that it can act as a bidentate ligand, coordinating to metal ions through the oxygen atoms of the carboxylate and phenolic groups. orientjchem.org For this compound, chelation would likely involve the phenolic oxygen and the carbonyl oxygen of the ester group, forming a stable six-membered ring with a coordinated metal ion. The amino group could also participate in coordination, potentially leading to different binding modes. The complexing behavior has been examined for 4-ASA with metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org In some copper(II) complexes of p-aminosalicylate, coordination occurs via the deprotonated carboxylic acid, while the hydroxyl and amino groups remain uncoordinated. researchgate.net This suggests that the specific coordination mode can be influenced by the metal ion, reaction conditions, and the presence of other ligands.
Oxidation Reactions and Quinone Methide Intermediates
Phenols, particularly those with electron-donating groups, are susceptible to oxidation. The oxidation of this compound could potentially lead to the formation of reactive intermediates like quinone methides. Ortho-quinone methides can be generated from o-cresol (B1677501) precursors through oxidation or hydroxylation at the benzylic position, followed by the loss of water. nih.gov
In the case of this molecule, oxidation could theoretically generate an ortho-quinone imine or a related species. However, the formation of quinone methides can be influenced by substituents on the aromatic ring. It has been noted that bulky, electron-withdrawing groups, such as a chlorine atom, can decrease the potential for quinone methide formation. nih.gov Therefore, while the potential for oxidative pathways exists, the chloro substituent might modulate the reactivity and stability of any resulting quinone-type intermediates.
Reactivity of the Aromatic Chloro Substituent
The chloro group attached to the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloro atom). In this compound, the chloro group is flanked by an amino group (strongly electron-donating) and a hydroxyl group (electron-donating), with an ester group (electron-withdrawing) meta to it. The strong electron-donating effect of the para-amino group deactivates the ring towards nucleophilic attack, making classical SNAr reactions challenging under standard conditions. For SNAr to occur, modification of the activating amino group, for example, by conversion to a nitro or diazonium group, would likely be necessary to sufficiently activate the ring system for substitution of the chloro group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Amination)
The chloro substituent serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. researchgate.netrsc.org Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. nih.govlibretexts.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and an organoboron reagent (e.g., a boronic acid or ester). libretexts.org It is a versatile method for synthesizing biaryl compounds. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. For aryl chlorides, highly active catalyst systems are often employed.
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane | nih.gov |
| Pd/C (ligandless) | - | K₂CO₃ | Water | researchgate.net |
| Pd₂(dba)₃ | Bulky phosphines | Inorganic Base | Aqueous n-Butanol | acs.org |
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl chloride with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.org The reaction proceeds in the presence of a palladium catalyst and a base. libretexts.org This transformation is highly valuable for the synthesis of stilbenes and cinnamates.
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | diva-portal.orgnih.gov |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMF | nih.gov |
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, often with a copper(I) co-catalyst, and a base such as an amine. researchgate.net The products, aryl alkynes, are important building blocks in materials science and pharmaceuticals. While aryl chlorides are challenging substrates, effective protocols using advanced catalyst systems have been developed. nih.gov
| Catalyst System | Base | Solvent | Reference |
|---|---|---|---|
| Pd Catalyst + Cu(I) co-catalyst | Amine (e.g., Et₃N, piperidine) | THF or DMF | wikipedia.org |
| PdCl₂ + Ad₂PBn ligand (Copper-free) | K₂CO₃ | DMF | researchgate.net |
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos). youtube.com This transformation would allow for the introduction of a diverse range of amino substituents at the C-3 position, replacing the chloro group.
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaO-t-Bu or K₃PO₄ | Toluene or Dioxane | organic-chemistry.orgyoutube.com |
| (CyPF-tBu)PdCl₂ (pre-catalyst) | - | NaO-t-Bu | Toluene | organic-chemistry.org |
Grignard and Organolithium Reagent Chemistry for Halogen-Metal Exchange
Halogen-metal exchange reactions, utilizing powerful organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds, are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org However, the application of these reagents to this compound is fraught with significant challenges due to the presence of multiple reactive functional groups.
The primary obstacle is the existence of acidic protons on the amino (-NH2) and hydroxyl (-OH) groups. Both Grignard and organolithium reagents are exceptionally strong bases and will readily deprotonate these functionalities in a rapid acid-base reaction. This would consume at least two equivalents of the organometallic reagent before any halogen-metal exchange could occur, leading to the formation of magnesium or lithium salts of the substrate.
Furthermore, the methyl ester moiety is susceptible to nucleophilic attack by Grignard and organolithium reagents. This would result in the formation of a tertiary alcohol, adding another layer of complexity to the reaction outcome. libretexts.org
To successfully achieve a halogen-metal exchange at the chlorine-bearing carbon, a strategic protection of the acidic functional groups would be imperative. For instance, the amino and hydroxyl groups could be protected with suitable protecting groups that are stable to the strongly basic conditions of the organometallic reagents. The methyl ester might also require protection or transformation to a less reactive functional group.
Hypothetical Reaction Scheme with Protected Substrate:
| Reactant | Reagent | Potential Product (after deprotection) | Notes |
| Protected this compound | 1. t-BuLi, THF, -78 °C; 2. Electrophile (e.g., CO2); 3. Deprotection | 4-amino-2-hydroxy-3-(carboxy)benzoic acid methyl ester | The use of a strong, non-nucleophilic base like t-butyllithium at low temperatures could favor halogen-metal exchange over other side reactions on a fully protected substrate. wikipedia.org |
| Protected this compound | 1. i-PrMgCl·LiCl, THF; 2. Electrophile; 3. Deprotection | Functionalized derivative at the 3-position | Turbo-Grignard reagents can sometimes offer improved functional group tolerance. nih.gov |
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be a desirable step in the synthesis of certain derivatives. For a compound like this compound, several methods could be employed for the reductive removal of the chlorine atom.
One of the most common and effective methods is catalytic hydrogenation . This typically involves reacting the substrate with hydrogen gas (H2) in the presence of a metal catalyst. nih.gov
Potential Catalytic Systems for Reductive Dehalogenation:
| Catalyst | Hydrogen Source | Solvent | Conditions | Expected Product |
| Palladium on Carbon (Pd/C) | H2 gas | Ethanol, Methanol (B129727), or Ethyl Acetate (B1210297) | Room temperature to moderate heat and pressure | Methyl 4-amino-2-hydroxybenzoate |
| Platinum(IV) oxide (PtO2) | H2 gas | Acetic Acid or Ethanol | Room temperature and atmospheric pressure | Methyl 4-amino-2-hydroxybenzoate |
| Raney Nickel (Raney Ni) | H2 gas or Hydrazine | Ethanol | Room temperature to moderate heat | Methyl 4-amino-2-hydroxybenzoate |
The choice of catalyst and reaction conditions can be crucial to avoid the reduction of other functional groups. For instance, more forcing conditions could potentially lead to the reduction of the aromatic ring or the ester functionality. researchgate.net
Another approach involves the use of reducing agents such as tin(II) chloride (SnCl2) in the presence of an acid, or other metal-based reducing systems.
Chemical Transformations of the Methyl Ester Moiety
The methyl ester group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Hydrolysis and Saponification to Benzoic Acid Derivatives
The conversion of the methyl ester to the corresponding carboxylic acid can be achieved through hydrolysis, which can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Base-catalyzed hydrolysis , also known as saponification , is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. rsc.orgrsc.org The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. lookchem.comchegg.comchegg.com
| Reaction | Reagents | Product |
| Acid Hydrolysis | HCl (aq) or H2SO4 (aq), heat | 4-amino-3-chloro-2-hydroxybenzoic acid |
| Saponification | 1. NaOH (aq) or KOH (aq), heat; 2. H3O+ | 4-amino-3-chloro-2-hydroxybenzoic acid |
High-temperature water, with or without a base, has been shown to be effective for the saponification of sterically hindered and substituted methyl benzoates. rsc.orgrsc.org
Transesterification with Various Alcohols
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the synthesis of a variety of other esters.
The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the new alcohol or to remove the methanol byproduct as it is formed.
Examples of Transesterification Reactions:
| Alcohol | Catalyst | Potential Product |
| Ethanol | H2SO4 or NaOEt | Ethyl 4-amino-3-chloro-2-hydroxybenzoate |
| Propanol | p-Toluenesulfonic acid or K2CO3 | Propyl 4-amino-3-chloro-2-hydroxybenzoate |
| Benzyl (B1604629) alcohol | Titanium(IV) isopropoxide | Benzyl 4-amino-3-chloro-2-hydroxybenzoate |
Solid acid catalysts have also been employed for the transesterification of methyl benzoate (B1203000), offering advantages in terms of catalyst recovery and reuse. mdpi.comresearchgate.net
Amidation with Primary and Secondary Amines
The methyl ester can be converted into an amide by reaction with a primary or secondary amine. This reaction, known as amidation or aminolysis, often requires elevated temperatures and may be slow. The use of catalysts can significantly improve the reaction rate and yield. researchgate.net
Various catalytic systems have been developed for the direct amidation of esters, including those based on Lewis acids or transition metals. mdpi.comresearchgate.netnih.gov
Illustrative Amidation Reactions:
| Amine | Conditions/Catalyst | Potential Product |
| Ammonia | High temperature and pressure | 4-amino-3-chloro-2-hydroxybenzamide |
| Ethylamine | Heat or Lewis acid catalyst (e.g., Ti(IV) alkoxides) | N-ethyl-4-amino-3-chloro-2-hydroxybenzamide |
| Diethylamine | Heat or Ni/NHC catalyst | N,N-diethyl-4-amino-3-chloro-2-hydroxybenzamide |
The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines due to steric hindrance.
Reduction to Alcohol or Aldehyde functionalities
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and the reaction conditions.
Reduction to a Primary Alcohol:
Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH4 will also reduce other carbonyl-containing functional groups and potentially the chlorine-carbon bond under certain conditions.
Sodium borohydride (NaBH4) is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, allowing for the reduction of some esters to alcohols. ias.ac.inresearchgate.netcdnsciencepub.com
Selective Reduction to an Aldehyde:
The partial reduction of the methyl ester to an aldehyde requires a more sterically hindered and less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. chegg.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. libretexts.org
Summary of Reduction Reactions:
| Reagent | Solvent | Typical Temperature | Product |
| LiAlH4 | THF or Et2O | 0 °C to reflux | (4-amino-3-chloro-2-hydroxyphenyl)methanol |
| NaBH4/Methanol | THF | Reflux | (4-amino-3-chloro-2-hydroxyphenyl)methanol |
| DIBAL-H | Toluene or CH2Cl2 | -78 °C | 4-amino-3-chloro-2-hydroxybenzaldehyde |
The chemoselectivity of these reductions in the presence of the chloro, amino, and hydroxyl groups would need to be carefully considered and optimized for any synthetic application. researchgate.netharvard.edu
Regioselective Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring
The outcome of aromatic substitution reactions on the this compound ring is controlled by the cumulative directing and activating or deactivating effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. The hydroxyl (-OH) and amino (-NH₂) groups are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the methyl ester (-COOCH₃) group is a deactivating, meta-directing group because it withdraws electron density. numberanalytics.comquora.com The chlorine (-Cl) atom is deactivating due to its inductive electron withdrawal but is an ortho-, para-director because of resonance effects.
-OH group (at C2): Strongly activating; directs ortho (to C3, occupied) and para (to C5).
-NH₂ group (at C4): Strongly activating; directs ortho (to C3 and C5) and para (to C6, occupied by H).
-Cl group (at C3): Deactivating; directs ortho (to C2 and C4, both occupied) and para (to C6).
-COOCH₃ group (at C1): Deactivating; directs meta (to C3 and C5).
Considering these combined influences, electrophilic attack is most likely to occur at the C5 position. This position is activated by being para to the hydroxyl group, ortho to the amino group, and meta to the deactivating ester group. While the C6 position is para to the directing chloro group, it is only weakly activated compared to C5. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield the 5-substituted derivative as the major product, assuming steric hindrance is not prohibitive.
| Functional Group | Position | Activating/Deactivating | Directing Effect |
| -COOCH₃ | C1 | Deactivating | Meta |
| -OH | C2 | Activating | Ortho, Para |
| -Cl | C3 | Deactivating | Ortho, Para |
| -NH₂ | C4 | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally challenging on electron-rich aromatic systems. This type of reaction is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group (like a halogen).
For this compound, the ring is rendered electron-rich by the potent electron-donating amino and hydroxyl groups. These groups disfavor the formation of the negatively charged Meisenheimer complex intermediate required for an SNAr reaction. Furthermore, the primary electron-withdrawing group (the ester) is not in an ortho or para position relative to the chlorine atom. Consequently, the chlorine at C3 is not readily displaced by nucleophiles under standard SNAr conditions. Forcing conditions, such as high temperatures, high pressures, or the use of specialized catalysts, would likely be necessary to achieve any nucleophilic substitution of the chlorine atom.
Multi-Component Reactions (MCRs) Incorporating this compound as a Core Component
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency in building molecular complexity. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly prominent. researchgate.nettandfonline.com
The Ugi reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The amino group of this compound makes it a suitable candidate to serve as the amine component in such a reaction. In a hypothetical Ugi reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative.
| Component | Example Reactant | Role in Reaction |
| Amine | This compound | Provides the core scaffold and nitrogen atom for the new amide bond. |
| Aldehyde | Benzaldehyde | Forms the initial imine and contributes to the new stereocenter. |
| Carboxylic Acid | Acetic Acid | Acts as a proton source and acylates the intermediate. |
| Isocyanide | tert-Butyl isocyanide | Attacks the nitrilium ion and forms the second amide bond. |
Stereoselective Synthesis of Chiral Derivatives and Analogs
This compound is an achiral molecule. The creation of chiral derivatives requires the introduction of one or more stereocenters through stereoselective reactions. The existing functional groups offer several handles for such transformations.
One primary strategy involves the modification of the amino group. The amine can be acylated with a chiral carboxylic acid or its derivative, or it can be used as a nucleophile in an asymmetric addition reaction. For instance, reaction with a chiral epoxide would lead to a chiral amino alcohol derivative.
Another approach involves transformations of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a chiral amine or alcohol to form chiral amides or esters, respectively. Alternatively, the ester could be reduced to a primary alcohol. This new hydroxyl group could then direct or participate in subsequent stereoselective reactions, such as an asymmetric epoxidation of an adjacent, newly introduced double bond.
Finally, asymmetric catalysis could be employed. While direct asymmetric C-H functionalization of the aromatic ring would be challenging, the functional groups present could be used to coordinate to a chiral catalyst, directing a reaction to occur enantioselectively. For example, the hydroxyl group could direct an asymmetric hydrogenation of a derivative where a double bond has been installed elsewhere in the molecule.
| Strategy | Functional Group Targeted | Potential Reaction | Outcome |
| Chiral Acylation | Amino (-NH₂) | Reaction with a chiral acid chloride or anhydride | Diastereomeric amides |
| Nucleophilic Addition | Amino (-NH₂) | Reaction with a chiral epoxide | Chiral β-amino alcohol |
| Chiral Coupling | Carboxylic Acid (from ester hydrolysis) | DCC coupling with a chiral amine | Diastereomeric amides |
| Asymmetric Reduction | Ketone (from oxidation of -OH) | Catalytic asymmetric hydrogenation | Chiral secondary alcohol |
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like Methyl 4-amino-3-chloro-2-hydroxybenzoate, with a substituted aromatic ring, various NMR techniques are employed to assign the signals of each proton and carbon atom unambiguously.
Advanced 1D NMR Techniques (e.g., DEPT, APT)
While standard 1D ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons, advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer deeper insights into the carbon skeleton.
DEPT: This technique is used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) groups. DEPT-90 experiments only show signals for CH carbons, while DEPT-135 displays CH and -CH₃ groups as positive signals and -CH₂ groups as negative signals. Quaternary carbons are not observed in DEPT spectra. For this compound, a DEPT-135 experiment would be expected to show a positive signal for the methoxy (B1213986) (-OCH₃) group's carbon and the two aromatic CH carbons.
APT: The Attached Proton Test provides similar information to DEPT but in a single spectrum. In an APT spectrum, quaternary carbons and -CH₂ groups appear as negative signals, while -CH and -CH₃ groups are represented by positive signals. This technique has the advantage of showing all carbon signals, including quaternary carbons.
| Carbon Type | DEPT-90 | DEPT-135 | APT |
| Quaternary (C) | No Signal | No Signal | Negative |
| Methine (CH) | Positive | Positive | Positive |
| Methylene (CH₂) | No Signal | Negative | Negative |
| Methyl (CH₃) | No Signal | Positive | Positive |
Table 1: Expected Signal Phasing in DEPT and APT Experiments
2D NMR Correlation Spectroscopy (COSY, TOCSY, HSQC, HMBC) for Through-Bond Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would reveal the coupling between the two adjacent aromatic protons.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. In this molecule, it would show correlations between all protons within the same aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. libretexts.org It is highly sensitive and allows for the definitive assignment of which proton is attached to which carbon. columbia.edu For the target molecule, HSQC would show cross-peaks between each aromatic proton and its corresponding carbon, as well as a cross-peak between the methoxy protons and the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. libretexts.org This is particularly useful for identifying connections to quaternary carbons. For instance, the proton of the methoxy group would show a correlation to the carbonyl carbon of the ester group. The aromatic protons would show correlations to neighboring carbons and quaternary carbons, helping to piece together the substitution pattern on the aromatic ring.
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Vicinal proton-proton couplings |
| TOCSY | ¹H - ¹H | Protons within a spin system |
| HSQC | ¹H - ¹³C (¹J) | Direct proton-carbon attachments |
| HMBC | ¹H - ¹³C (²⁻³J) | Long-range proton-carbon connectivity |
Table 2: Overview of 2D NMR Correlation Techniques
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Spatial Proximity and Stereochemistry
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, NOESY could show correlations between the methoxy protons and the aromatic proton at the adjacent position, confirming their proximity.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is more effective for molecules of intermediate size where the NOE might be close to zero.
Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties. For a halogenated compound like this compound, ssNMR of quadrupolar nuclei like ³⁵Cl and ³⁷Cl can provide valuable information about the local environment of the halogen atom in the crystal lattice. wiley.comresearchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions. For a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, the crystal structure was determined to be monoclinic. researchgate.net
Single Crystal Growth and Optimization from Various Solvents
The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. The choice of solvent is critical for successful crystal growth. For aminobenzoic acid derivatives, various solvents can be tested to achieve optimal crystal quality.
The process typically involves dissolving the compound in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing the solution to cool slowly. Vapor diffusion is another common technique, where a solution of the compound is placed in a vial inside a larger container with a more volatile solvent in which the compound is less soluble. Slow evaporation of the solvent can also yield single crystals. The morphology of the resulting crystals can be influenced by the solvent used. For instance, p-aminobenzoic acid has been shown to form different polymorphs depending on the crystallization solvent and conditions. diva-portal.orgresearchgate.net
| Solvent | Expected Crystal Morphology | Rationale |
| Ethanol | Needles or Prisms | Good solubility, moderate evaporation rate. |
| Acetone | Plates or Blocks | Higher volatility, may induce rapid crystallization. |
| Ethyl Acetate (B1210297) | Prisms or Blocks | Can promote the growth of specific polymorphs. diva-portal.org |
| Dichloromethane/Hexane (B92381) | Needles or Plates | Solvent/anti-solvent system for controlled precipitation. |
Table 3: Potential Solvents for Single Crystal Growth of this compound
Analysis of Crystal Packing Motifs and Supramolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, a detailed analysis of its potential supramolecular interactions can be inferred from its functional groups and studies of analogous compounds. The molecular structure possesses multiple sites capable of acting as hydrogen bond donors (the amino -NH₂ group and the hydroxyl -OH group) and acceptors (the carbonyl oxygen, hydroxyl oxygen, and the amino nitrogen). These features strongly suggest that hydrogen bonding is the dominant force governing its crystal packing.
Hydrogen Bonding Networks: The primary supramolecular interactions expected are extensive intermolecular and intramolecular hydrogen bonds.
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the ortho-hydroxyl group (-OH) and the carbonyl oxygen of the methyl ester group (C=O). This type of interaction is common in ortho-hydroxy carbonyl compounds and results in the formation of a stable six-membered pseudo-ring, which enhances the planarity of this portion of the molecule.
Intermolecular Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor and is expected to form intermolecular N-H···O bonds with the carbonyl or hydroxyl oxygen atoms of neighboring molecules. Similarly, the hydroxyl group, while participating in an intramolecular bond, can also act as a donor in an intermolecular O-H···O or O-H···N interaction. These interactions would link the molecules into one-dimensional chains or two-dimensional sheets. For instance, studies on methyl 4-amino-3-methylbenzoate show that intermolecular N-H···O hydrogen bonds link molecules into chains. researchgate.net
π-π Stacking: The presence of the aromatic benzene (B151609) ring facilitates π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, are significant in the close packing of aromatic compounds. The arrangement is likely to be an offset or parallel-displaced stacking to minimize electrostatic repulsion, with typical centroid-to-centroid distances of 3.4 to 3.8 Å. nih.gov The combination of a robust hydrogen-bonding network and π-π stacking interactions would result in a stable, three-dimensional supramolecular architecture.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈ClNO₃), the theoretical exact mass of the neutral molecule is 201.01927 Da. uni.lu
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Both ESI and APCI are soft ionization techniques suitable for analyzing this compound.
Electrospray Ionization (ESI): In positive-ion mode ESI, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, with an m/z of 202.02655. The presence of the basic amino group provides a favorable site for protonation. Adduct ions, such as the sodium adduct [M+Na]⁺ (m/z 224.00849) or the potassium adduct [M+K]⁺ (m/z 239.98243), are also commonly observed depending on the purity of the solvent system. docbrown.info
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively non-polar to moderately polar compounds of low molecular weight. Similar to ESI, APCI in positive-ion mode would primarily generate the protonated molecule [M+H]⁺. APCI can sometimes induce more in-source fragmentation than ESI, but for this molecule, the protonated species is expected to be the dominant ion.
Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions
Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺, m/z 202.0) provides valuable structural information through collision-induced dissociation (CID). The fragmentation pathways are dictated by the functional groups present.
A plausible fragmentation pathway for [C₈H₉ClNO₃]⁺ would involve the following key steps:
Loss of Methanol (B129727): A characteristic fragmentation for methyl esters with an ortho-hydroxyl group is the facile neutral loss of methanol (CH₃OH, 32.02621 Da). This "ortho effect" leads to a prominent fragment ion at m/z 170.0. This is often the base peak in the spectrum of similar compounds. nih.gov
Loss of Water: The protonated molecule can also lose a molecule of water (H₂O, 18.01056 Da) from the hydroxyl group, resulting in a fragment ion at m/z 184.0. docbrown.info
Subsequent Loss of Carbon Monoxide: The fragment ion at m/z 170.0 (after methanol loss) can undergo a subsequent loss of carbon monoxide (CO, 27.99491 Da) to produce an ion at m/z 142.0. This is a common fragmentation pattern for aromatic acids and esters.
| m/z (Calculated) | Formula | Proposed Identity | Neutral Loss |
|---|---|---|---|
| 202.02655 | [C₈H₉ClNO₃]⁺ | [M+H]⁺ | - |
| 184.01653 | [C₈H₇ClNO₂]⁺ | [M+H - H₂O]⁺ | H₂O |
| 170.00068 | [C₇H₅ClNO₂]⁺ | [M+H - CH₃OH]⁺ | CH₃OH |
| 142.00576 | [C₆H₅ClNO]⁺ | [M+H - CH₃OH - CO]⁺ | CH₃OH, CO |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is invaluable for identifying the functional groups within a molecule and probing molecular interactions such as hydrogen bonding. The spectrum of this compound is expected to show characteristic bands corresponding to its amino, hydroxyl, chloro, and ester moieties.
Characteristic Absorption Bands for Amino, Hydroxyl, Chloro, and Ester Groups
The expected vibrational frequencies for the key functional groups are summarized below. The exact positions can be shifted by effects such as hydrogen bonding and the electronic influence of other substituents on the ring.
Amino Group (-NH₂):
N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching vibrations. wikipedia.orgcam.ac.uk
N-H Bending: A scissoring vibration (bend) is expected to appear in the 1650-1580 cm⁻¹ range. cam.ac.uk
Hydroxyl Group (-OH):
O-H Stretching: The position of the O-H stretching band is highly sensitive to hydrogen bonding. A free phenolic -OH typically absorbs around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond to the ester carbonyl, this band is expected to be broad and shifted to a much lower frequency, likely in the 3200-2500 cm⁻¹ range, and may overlap with C-H stretching bands.
Ester Group (-COOCH₃):
C=O Stretching: The carbonyl stretch is one of the most intense bands in the IR spectrum. For an aromatic ester conjugated with the ring and influenced by the ortho-hydroxyl group, this band is expected between 1715-1680 cm⁻¹. docbrown.info
C-O Stretching: Esters exhibit two C-O stretching vibrations. An asymmetric C-O-C stretch typically appears as a strong band between 1300-1150 cm⁻¹, while a symmetric stretch is found between 1100-1000 cm⁻¹. nist.gov
Aromatic Ring and Chloro Group:
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
Aromatic C-H Stretching: These vibrations occur just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides appears as a strong band in the 850-550 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the ring.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong | |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 2500 | Broad, Medium |
| Ester (-COOCH₃) | C=O Stretch | 1715 - 1680 | Strong |
| C-O Stretch | 1300 - 1000 (two bands) | Strong | |
| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium-Weak |
| C-H Stretch | 3100 - 3000 | Medium-Weak | |
| Chloro (-Cl) | C-Cl Stretch | 850 - 550 | Strong |
Hydrogen Bonding Effects on Vibrational Frequencies
An analysis of intramolecular and intermolecular hydrogen bonding is crucial for understanding the vibrational spectra (FTIR and Raman) of this compound. The presence of hydroxyl (-OH), amino (-NH2), and carbonyl (C=O) groups allows for the formation of a network of hydrogen bonds. These interactions would be expected to cause significant shifts in the vibrational frequencies of the involved functional groups.
Specifically, the O-H and N-H stretching vibrations would likely exhibit broadening and a shift to lower wavenumbers (red-shift) due to hydrogen bond formation. The extent of this shift would correlate with the strength of the hydrogen bonds. Similarly, the C=O stretching frequency of the ester group would be sensitive to hydrogen bonding, potentially shifting to a lower frequency if the carbonyl oxygen acts as a hydrogen bond acceptor.
To populate the intended data table, experimental or computationally derived IR and Raman data for this compound would be required. This would involve assigning the key vibrational modes and comparing them in different states (e.g., solid vs. solution in non-polar and polar solvents) to elucidate the effects of hydrogen bonding.
Table 4.4.2.1. Hypothetical Vibrational Frequency Shifts of this compound due to Hydrogen Bonding (cm⁻¹)
| Vibrational Mode | Expected Frequency Range (non-bonded) | Expected Shift due to H-Bonding |
| O-H stretch | 3500-3700 | Red-shift |
| N-H symmetric stretch | 3300-3500 | Red-shift |
| N-H asymmetric stretch | 3400-3600 | Red-shift |
| C=O stretch | 1700-1730 | Red-shift |
This table is hypothetical and requires experimental or computational data for validation.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
The electronic absorption and fluorescence spectra of this compound are determined by the electronic transitions within the molecule. The benzene ring, substituted with auxochromic (-OH, -NH2) and chromophoric (C=O) groups, would give rise to characteristic absorption bands in the UV-Vis region, likely corresponding to π → π* and n → π* transitions.
The position of the absorption maxima (λmax) would be influenced by the electronic effects of the substituents and the solvent polarity. The amino and hydroxyl groups, being electron-donating, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted methyl benzoate (B1203000).
The fluorescence properties, including the emission maximum and quantum yield, would provide insights into the de-excitation pathways of the excited state. Intramolecular hydrogen bonding can play a significant role in the photophysical properties, potentially leading to phenomena such as excited-state intramolecular proton transfer (ESIPT), which would result in a large Stokes shift.
Detailed research findings, including absorption and emission maxima in various solvents, molar absorptivity, and fluorescence quantum yields, are necessary to construct a comprehensive picture of the photophysical properties of this compound.
Table 4.5.1. Hypothetical Photophysical Data for this compound
| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile (B52724) | Data not available | Data not available | Data not available | Data not available |
This table is hypothetical and requires experimental data for validation.
Computational and Theoretical Investigations of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the electron density, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can predict various molecular attributes with high fidelity. nih.govfrontiersin.org
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved through geometry optimization, an iterative process that minimizes the total electronic energy of the molecule. For Methyl 4-amino-3-chloro-2-hydroxybenzoate, this process reveals the most probable bond lengths and angles, providing a foundational structure for all subsequent calculations. The resulting optimized structure represents a minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| C-O (hydroxyl) | 1.36 Å | |
| C-N (amino) | 1.38 Å | |
| C=O (ester) | 1.22 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-OH | 121.0° |
Note: These values are representative and depend on the specific computational method and basis set used.
Table 2: Calculated Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 eV |
| LUMO | -1.20 eV |
Note: Energy values are illustrative and can vary with the computational model.
Understanding how charge is distributed across a molecule is key to predicting its interactions. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. An electrostatic potential (ESP) map visually represents the charge distribution, with red areas indicating electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue areas indicating electron-poor regions (positive potential), prone to nucleophilic attack. For this molecule, the oxygen and nitrogen atoms are expected to be regions of high electron density, while the hydrogen atoms of the amino and hydroxyl groups would be electron-deficient.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the hydroxyl and methyl ester groups in this compound, can exist in different spatial arrangements called conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES), identifying the lowest-energy conformers (most stable) and the energy barriers to rotation between them. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester carbonyl group can significantly influence the preferred conformation, leading to a more planar and stable structure.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. rsc.org These predicted shifts can aid in the assignment of experimental NMR spectra.
Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the corresponding atomic motions, such as C-H stretching or C=O bending.
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. The calculations predict the wavelength of maximum absorption (λ_max), which is related to electron transitions between molecular orbitals, often from the HOMO to the LUMO.
Table 3: Predicted Spectroscopic Data
| Spectrum | Parameter | Predicted Value | Region/Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.0-8.0 ppm | Aromatic Protons |
| 3.9 ppm | Methyl Protons | ||
| ¹³C NMR | Chemical Shift (δ) | 168 ppm | Carbonyl Carbon |
| 110-150 ppm | Aromatic Carbons | ||
| IR | Vibrational Frequency (ν) | ~3400 cm⁻¹ | N-H Stretch |
| ~1700 cm⁻¹ | C=O Stretch |
Note: These are representative values. Actual values depend on solvent and other experimental conditions.
Elucidation of Reaction Mechanisms and Transition State Structures
Beyond static properties, computational chemistry can map out entire reaction pathways. By calculating the energies of reactants, products, and intermediates, a reaction energy profile can be constructed. A crucial part of this is locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For this compound, this could be applied to study mechanisms of electrophilic aromatic substitution, ester hydrolysis, or oxidation reactions, providing a molecular-level understanding of its chemical behavior.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in various environments. These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules.
For analogous compounds, such as substituted benzoates, MD simulations have been employed to study their interactions in different phases. For instance, the dynamic behavior of substituted benzoate (B1203000) anions has been explored in lamellar phase dispersions, providing insights into counterion condensation and molecular motion. While specific MD studies on this compound are not extensively documented, the principles from simulations of similar molecules, like aminobenzoic acid derivatives, are highly relevant.
Solvent effects play a crucial role in determining the stable conformations and reactivity of molecules in solution. Computational studies on aminobenzoic acid derivatives have shown that the surrounding solvent can significantly influence properties such as their protonation state and conformational equilibrium. The choice of solvent can impact the relative stability of different conformers and protomers, which in turn affects the molecule's chemical behavior. For example, in aqueous environments, N-protonation is often favored for aminobenzoic acids, while in the gas phase, O-protonation can become more prevalent. The presence of specific solvent molecules can also lead to the formation of stable molecule-solvent complexes, further influencing the system's dynamics.
The interplay between surfactants and cosolvents in solubilizing insoluble drugs, a field where benzoate derivatives are relevant, has been successfully analyzed using molecular dynamics simulations. These simulations reveal that cosolvents can enhance the hydration of micellar cores and disrupt the hydrogen bonding network of water, thereby increasing the solubility of nonpolar molecules. This understanding is critical for formulation science and can be extrapolated to predict the behavior of this compound in complex solvent systems.
A summary of expected solvent effects on the conformational dynamics of this compound, based on studies of analogous compounds, is presented in the table below.
| Solvent Type | Expected Dominant Conformation | Key Solvent-Solute Interactions | Predicted Dynamic Behavior |
| Protic (e.g., water, methanol) | Planar, with potential for intermolecular hydrogen bonding | Strong hydrogen bonding between solvent and the -OH, -NH2, and ester groups | Restricted rotation around single bonds due to strong solvent interactions |
| Aprotic Polar (e.g., DMSO, acetonitrile) | Flexible, with a higher probability of non-planar conformations | Dipole-dipole interactions and weaker hydrogen bonding | Increased conformational flexibility compared to protic solvents |
| Aprotic Nonpolar (e.g., hexane (B92381), toluene) | Conformation dominated by intramolecular interactions | van der Waals forces and potential for lone pair-π interactions | High degree of conformational freedom |
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Compounds
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for predicting the chemical reactivity and biological activity of compounds based on their molecular structure. For analogous compounds to this compound, such as substituted anilines, phenols, and benzoic acids, numerous QSRR/QSAR models have been developed. nih.govnih.govnih.gov These models typically correlate physicochemical descriptors with observed activities or properties.
For substituted anilines, QSAR studies have shown that their toxicity can be correlated with parameters like the Hammett sigma constant and descriptors for hydrogen bonding capacity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net Generally, electron-withdrawing substituents tend to increase the toxic effects of anilines. nih.gov
In the case of substituted phenols, their toxicity has been successfully modeled using the 1-octanol/water partition coefficient (log Kow), ELUMO, heat of formation, and molecular connectivity indices. nih.gov These models can differentiate between different modes of toxic action, such as polar narcosis and electrophilicity. nih.gov The antioxidant activity of phenolic compounds has also been the subject of QSAR studies, with models being developed based on the heat of formation, ELUMO of the radical, EHOMO of the parent compound, and the number of hydroxyl groups. nih.gov
For substituted benzoic acids, QSRR models have been used to predict their acidity and toxicity. nih.govlibretexts.org The toxicity of benzoic acids to various organisms has been shown to be dependent on log P and pKa or ELUMO. nih.gov The gas-phase acidity of substituted benzoic acids has been correlated with the electronegativity and softness of the substituent fragments, indicating that the electronic effect of a substituent is transmitted through the π-system of the benzene (B151609) ring.
A hypothetical QSRR model for predicting a property of interest (e.g., reactivity) for compounds analogous to this compound could be formulated as follows:
Property = c0 + c1(log P) + c2(ELUMO) + c3(Σσ) + c4(HDCA)
Where:
log P is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
ELUMO is the energy of the lowest unoccupied molecular orbital, related to electrophilicity.
Σσ is the sum of Hammett constants for the substituents, quantifying electronic effects.
HDCA is the hydrogen bond donor/acceptor capacity.
c0, c1, c2, c3, c4 are regression coefficients determined from a training set of molecules.
The following table presents typical descriptor values for substituents found in analogs of this compound, which would be used in such QSRR models.
| Substituent | Hammett Constant (σp) | Log P Contribution | ELUMO Contribution (qualitative) | Hydrogen Bonding |
| -Cl | 0.23 | 0.71 | Lowers | Acceptor |
| -OH | -0.37 | -0.67 | Raises | Donor/Acceptor |
| -NH2 | -0.66 | -1.23 | Raises | Donor/Acceptor |
| -COOCH3 | 0.45 | -0.01 | Lowers | Acceptor |
Analysis of Intramolecular and Intermolecular Interactions
The chemical and physical properties of this compound are significantly influenced by a network of intramolecular and intermolecular interactions.
Intramolecular Hydrogen Bonding: A prominent feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carbonyl oxygen of the methyl ester group at position 1. Theoretical and experimental studies on 2-hydroxybenzoic acid and its derivatives have confirmed the presence of this strong intramolecular hydrogen bond. rsc.org This interaction is expected to enforce a degree of planarity on the molecule and influence its acidity and spectroscopic properties. rsc.org The strength of this hydrogen bond can be modulated by the electronic effects of the other substituents on the benzene ring.
Intermolecular Hydrogen Bonding: The amino and hydroxyl groups in this compound are capable of acting as hydrogen bond donors, while the oxygen atoms of the hydroxyl, carbonyl, and methoxy (B1213986) groups can act as hydrogen bond acceptors. In the solid state and in condensed phases, these groups can participate in a complex network of intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. The formation of these intermolecular hydrogen bonds is crucial in determining the crystal packing and bulk properties of the material.
Halogen Bonding: The chlorine atom at position 3 can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species. Theoretical studies on chlorinated benzene derivatives have shown that the chlorine atom can interact favorably with Lewis bases. This type of interaction could play a role in the molecule's interaction with other molecules in its environment, including solvents and biological macromolecules.
The table below summarizes the key intramolecular and intermolecular interactions expected for this compound.
| Interaction Type | Donor | Acceptor | Estimated Strength | Significance |
| Intramolecular Hydrogen Bond | 2-OH | 1-C=O | Strong | Influences conformation, acidity, and spectroscopic properties |
| Intermolecular Hydrogen Bond | 4-NH2, 2-OH | O-atoms, N-atom | Moderate | Dictates crystal packing and bulk properties |
| Halogen Bond | 3-Cl | Lewis Base (e.g., O, N) | Weak to Moderate | Contributes to intermolecular recognition and binding |
| Lone Pair-π Interaction | O/N lone pairs | Benzene π-system | Weak | Contributes to conformational stability and packing |
Applications of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate As a Strategic Synthetic Building Block
Role in the Total Synthesis of Complex Natural Products and Synthetic Compounds
The densely functionalized aromatic core of Methyl 4-amino-3-chloro-2-hydroxybenzoate makes it an attractive starting material or intermediate in the total synthesis of complex natural products and other synthetic targets. The interplay of its substituents allows for regioselective modifications, which is a critical aspect of multi-step synthesis.
The amino group can be readily diazotized and converted into a variety of other functionalities, such as halides, hydroxyls, or cyano groups, through Sandmeyer or related reactions. This versatility allows for the introduction of diverse substituents at the 4-position. Furthermore, the amino group can be acylated or alkylated to introduce new side chains or to serve as a directing group for subsequent electrophilic aromatic substitution reactions.
The hydroxyl and chloro groups on the aromatic ring influence its electronic properties and can direct further substitutions. The hydroxyl group, a strong activating group, can be O-alkylated or O-acylated to introduce further complexity or to protect it during subsequent synthetic steps. The chloro substituent, while deactivating, is a valuable handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. It can also be reduced to an alcohol, providing another point for structural elaboration.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Functionality |
|---|---|---|
| Amino (-NH₂) | Diazotization followed by Sandmeyer reaction | -F, -Cl, -Br, -I, -CN, -OH |
| Acylation/Alkylation | -NHCOR, -NHR | |
| Hydroxyl (-OH) | O-Alkylation/O-Acylation | -OR, -OCOR |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | -OR, -NR₂, -SR |
| Cross-coupling Reactions (e.g., Suzuki, Stille) | -Aryl, -Vinyl, -Alkyl | |
| Methyl Ester (-COOCH₃) | Hydrolysis | -COOH |
| Reduction | -CH₂OH | |
| Amidation | -CONHR |
Utilization in the Design and Synthesis of Ligands for Catalysis
The structure of this compound is well-suited for the synthesis of novel ligands for catalysis. The presence of multiple heteroatoms (N, O, Cl) provides potential coordination sites for metal ions. The amino and hydroxyl groups can act as bidentate or even tridentate ligands in conjunction with other introduced functionalities.
For instance, the amino group can be derivatized to form Schiff bases, amides, or phosphine-containing moieties, which are common coordinating groups in transition metal catalysis. The hydroxyl group can also participate in metal coordination, and its deprotonation can lead to the formation of stable metal-phenoxide bonds. The strategic placement of these groups allows for the creation of chiral ligands by introducing stereocenters in the side chains attached to the amino or hydroxyl groups, which is crucial for asymmetric catalysis.
The chloro substituent can be used to tune the electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex. The ability to modify the aromatic ring through cross-coupling reactions at the chloro position further expands the diversity of ligands that can be synthesized from this building block.
Precursor in the Development of Advanced Materials
The functional groups present in this compound provide multiple avenues for its use as a precursor in the development of advanced materials with tailored properties.
Monomers for Polymer Synthesis
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, as well as a modifiable ester, makes it a potential monomer for the synthesis of various polymers. For example, the amino and hydroxyl groups can react with diacyl chlorides or diisocyanates to form polyamides, polyesters, or polyurethanes. The presence of the chloro and hydroxyl groups on the aromatic ring can impart specific properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, or altered solubility.
Derivatives of aminobenzoic acids have been explored for the synthesis of functional polymers. mdpi.com For instance, polymers functionalized with aminobenzoic groups have been used as adsorbents for the removal of pollutants from water. mdpi.com
Scaffolds for Optoelectronic Materials
The substituted benzene (B151609) ring in this compound can serve as a core scaffold for the construction of organic materials with interesting optoelectronic properties. The combination of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, methyl ester) groups can lead to molecules with significant intramolecular charge transfer characteristics, which is a key feature for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.
Further extension of the π-conjugated system through reactions at the chloro or amino positions could lead to the synthesis of novel dyes and pigments. The specific substitution pattern can be fine-tuned to achieve desired absorption and emission wavelengths.
Building Blocks for Self-Assembled Structures
The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (carbonyl oxygen of the ester) in the molecule makes it a prime candidate for the formation of ordered supramolecular structures through self-assembly. These non-covalent interactions can direct the molecules to arrange into well-defined one-, two-, or three-dimensional networks. The chloro substituent can also participate in halogen bonding, another important non-covalent interaction for directing self-assembly. Such self-assembled structures are of interest for applications in crystal engineering, nanoscience, and the development of functional organic materials.
Applications in Supramolecular Chemistry for Host-Guest Systems and Molecular Recognition
The structural features of this compound also lend themselves to applications in supramolecular chemistry, particularly in the design of host-guest systems and for molecular recognition. The aromatic ring can act as a platform for the construction of macrocyclic hosts or cleft-like receptors. The functional groups can be utilized to create specific binding sites for guest molecules through hydrogen bonding, π-π stacking, and electrostatic interactions.
Despite a comprehensive search for scientific literature, no specific examples could be found of "this compound" being utilized as a strategic synthetic building block for the development of non-biological molecular probes and sensors.
Therefore, this article cannot provide information on the development of molecular probes and sensors using this compound as a precursor.
Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Amino 3 Chloro 2 Hydroxybenzoate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental analytical tool for the separation of Methyl 4-amino-3-chloro-2-hydroxybenzoate from reaction mixtures, impurities, and degradation products. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution and versatility. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
Detection Modes:
UV Detection: this compound possesses chromophores, specifically the substituted benzene (B151609) ring, that absorb ultraviolet (UV) light. A common detection wavelength for related compounds like 4-aminophenol (B1666318) is around 275 nm, which serves as a good starting point for method development. sielc.com
Photodiode Array (PDA) Detection: A PDA detector provides a more comprehensive analysis by acquiring the entire UV-visible spectrum of the eluting compound. This is invaluable for peak purity assessment and for identifying co-eluting impurities by comparing their spectra to that of a pure standard of this compound.
Refractive Index (RI) Detection: While less sensitive than UV/PDA, the RI detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is particularly useful when analyzing high concentrations of the compound or for detecting impurities that lack a significant UV chromophore. However, RI detection is not compatible with gradient elution, which can be a limitation in complex mixture analysis.
A typical HPLC method for a related compound, which can be adapted for this compound, is detailed below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 275 nm |
| Injection Volume | 10 µL |
Due to its polarity and low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the amino and hydroxyl groups in the target molecule. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
The resulting volatile derivative can then be readily analyzed by GC-MS, which provides excellent separation and definitive identification based on the mass spectrum of the derivatized compound.
| Step | Description |
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to form a volatile derivative. |
| 2. GC Separation | Separation of the derivative on a capillary column (e.g., DB-5ms). |
| 3. MS Detection | Ionization (typically Electron Ionization) and mass analysis to obtain a characteristic fragmentation pattern for identification. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. It is also useful for preliminary purity checks and for screening for optimal solvent systems for column chromatography.
For the separation of substituted benzoic acid esters, a common stationary phase is silica (B1680970) gel. The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is typically used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the compound of interest. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic nature of the compound.
| Stationary Phase | Mobile Phase Example | Visualization |
| Silica Gel F254 | Toluene / Ethanol (9:1, v/v) | UV light (254 nm) |
| Polyamide | Aqueous solutions of cyclodextrin | UV light (254 nm) |
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex matrices and for unambiguous structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for trace-level quantification of this compound and for its identification in complex mixtures.
In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for such molecules. The initial mass spectrometer (MS1) selects the protonated or deprotonated molecular ion of the target compound. This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small molecules such as water from the hydroxyl group, or cleavage of the ester group. The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. libretexts.org
As discussed previously, GC-MS analysis of this compound requires prior derivatization. In addition to the standard mass spectrometer detector, specific detectors can be employed to enhance sensitivity and selectivity for this halogenated compound.
An Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as the chlorine atom in this compound. measurlabs.comscioninstruments.com When a derivatized sample passes through the ECD, the chlorine atom captures electrons, causing a decrease in a standing current, which is measured as a signal. This makes GC-ECD a very sensitive technique for detecting and quantifying trace amounts of chlorinated compounds. tdi-bi.com While highly sensitive, the ECD is less specific than a mass spectrometer, and confirmation of the analyte's identity would still be recommended, for instance, by GC-MS.
| Technique | Detector | Advantage for this Compound |
| GC-MS | Mass Spectrometer | Provides structural information through fragmentation patterns. |
| GC-ECD | Electron Capture Detector | High sensitivity for the chlorinated nature of the molecule. |
Electrochemical Methods for Quantitative Determination and Redox Behavior
Electrochemical methods offer a powerful suite of tools for the quantitative determination and the study of the redox behavior of electroactive molecules such as this compound. The presence of the amino and hydroxyl groups on the aromatic ring makes the compound susceptible to oxidation, forming the basis for its electrochemical analysis.
Cyclic Voltammetry for Redox Potentials
Cyclic voltammetry (CV) is a premier electrochemical technique for investigating the redox properties of chemical compounds. While specific CV data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of related aminobenzoic acids has been studied. uc.ptnih.gov The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current. For an electroactive species, this process can induce oxidation and reduction, providing information about the redox potentials and the stability of the resulting species.
In a typical CV experiment for this compound, one would expect to observe an anodic peak corresponding to the oxidation of the amino or hydroxyl group. The potential at which this peak occurs is indicative of the ease of oxidation. The substituents on the benzene ring, namely the chloro, amino, hydroxyl, and methyl ester groups, will influence the electron density on the ring and thus the oxidation potential. The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. The electrochemical reactions of aminobenzoic acids are often pH-dependent, indicating the involvement of protons in the redox process. mdpi.com
Table 1: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Anodic Peak Potential (Epa) | Dependent on pH and solvent | Potential at which oxidation occurs. |
| Cathodic Peak Potential (Epc) | May be absent for irreversible processes | Potential at which reduction of the oxidized species occurs. |
| Peak Separation (ΔEp) | > 59/n mV for irreversible systems (where n is the number of electrons) | Indicates the reversibility of the redox reaction. |
Note: The values in this table are illustrative and represent the type of data obtained from a cyclic voltammetry experiment. Actual experimental values would need to be determined empirically.
Amperometry and Potentiometry for Quantification
Amperometry and potentiometry are electrochemical techniques primarily used for the quantitative analysis of analytes. ucl.ac.uk
Amperometry measures the current produced by the electrochemical oxidation or reduction of a substance at a constant potential. For this compound, a potential would be chosen at which the compound is readily oxidized. The resulting current is directly proportional to the concentration of the compound in the solution. This technique is known for its high sensitivity and rapid response time, making it suitable for applications such as flow injection analysis or as a detection method for liquid chromatography. mdpi.comnih.gov
Potentiometry , on the other hand, measures the potential difference between two electrodes in the absence of a significant current flow. A potentiometric sensor for this compound would likely involve an ion-selective electrode (ISE) that exhibits a specific response to the analyte or a related ion. While specific potentiometric sensors for this compound are not described, electrodes for benzoate (B1203000) ions have been developed. unesp.brresearchgate.net The potential of the sensing electrode would change logarithmically with the concentration of the analyte, according to the Nernst equation.
Table 2: Comparison of Amperometry and Potentiometry for Quantification
| Feature | Amperometry | Potentiometry |
|---|---|---|
| Principle | Measures current at a fixed potential. | Measures potential at near-zero current. |
| Relationship to Concentration | Linear | Logarithmic |
| Sensitivity | Generally high | Dependent on electrode selectivity |
| Instrumentation | Potentiostat | High-impedance voltmeter |
| Application | Direct quantification, detector for chromatography | Ion-selective measurements |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are widely used for the quantitative analysis of chemical compounds based on their interaction with electromagnetic radiation.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The absorption is dependent on the electronic structure of the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The substituents on the benzoic acid core will influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). cdnsciencepub.com
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis. By measuring the absorbance of a solution of this compound at its λmax, and using a calibration curve prepared from standards of known concentration, the concentration of the compound in an unknown sample can be determined.
Table 3: Illustrative UV-Vis Spectrophotometry Parameters
| Parameter | Description | Application in Quantification |
|---|---|---|
| λmax | Wavelength of maximum light absorption. | Wavelength at which absorbance measurements are made for maximum sensitivity. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A constant used in the Beer-Lambert equation (A = εbc) to relate absorbance to concentration. |
| Calibration Curve | A plot of absorbance vs. concentration for a series of standard solutions. | Used to determine the concentration of an unknown sample from its absorbance. |
Note: The specific λmax and molar absorptivity for this compound would need to be determined experimentally.
Fluorescence Spectroscopy for High Sensitivity Quantification
Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must absorb light and then re-emit it at a longer wavelength. The fluorescent properties of benzoic acid derivatives have been noted, with emission often occurring in the blue region of the spectrum upon excitation with UV light. umich.edunih.gov
The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte at low concentrations, providing a basis for highly sensitive quantitative measurements. This technique is particularly valuable for detecting trace amounts of a substance. The applicability of fluorescence spectroscopy to this compound would depend on its quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process.
Table 4: Key Parameters in Fluorescence Spectroscopy
| Parameter | Description | Relevance to Quantification |
|---|---|---|
| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. | Chosen to coincide with an absorption maximum of the analyte. |
| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. | The wavelength at which fluorescence intensity is measured for quantification. |
| Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of fluorescence; higher values lead to greater sensitivity. |
| Fluorescence Intensity | The measured intensity of the emitted light. | Directly proportional to the analyte concentration in dilute solutions. |
Note: Specific excitation and emission wavelengths, as well as the quantum yield, for this compound would require experimental determination.
Sample Preparation Techniques for Complex Chemical Matrices (e.g., environmental samples, reaction mixtures, excluding biological samples)
Effective sample preparation is crucial for the accurate and reliable analysis of this compound in complex matrices such as environmental samples or chemical reaction mixtures. The goal of sample preparation is to isolate the analyte from interfering components of the matrix, concentrate it to a level suitable for detection, and present it in a form compatible with the analytical instrument.
For environmental samples , such as water, a common technique for the extraction of chlorinated benzoic acid derivatives is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). osti.gov In LLE, the sample is acidified to protonate the carboxylic acid group, making the analyte more soluble in an organic solvent. The analyte is then extracted into an immiscible organic solvent. In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent.
For reaction mixtures , sample preparation may involve quenching the reaction, followed by extraction or dilution. If the analyte is a solid product, filtration and washing may be sufficient. google.com If it is in solution, techniques like LLE or SPE can be used to separate it from unreacted starting materials, catalysts, and byproducts. The choice of extraction solvent and SPE sorbent is critical and depends on the polarity and solubility of this compound and the other components of the mixture.
Table 5: Overview of Sample Preparation Techniques
| Technique | Principle | Application to this compound | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction from aqueous samples into an organic solvent after pH adjustment. | Simple, well-established. | Can be time-consuming, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | Isolation and concentration from water samples or reaction mixtures. | High recovery, can concentrate the analyte, uses less solvent than LLE. | Can be more expensive, method development may be required. |
| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter. | Isolation of the solid product from a reaction mixture. | Simple, rapid. | Only applicable if the analyte is a solid. |
| Dilution | Reducing the concentration of the analyte by adding a solvent. | Preparation of a reaction mixture for direct analysis if the concentration is high and interferences are minimal. | Very simple and fast. | Does not remove interferences, reduces sensitivity. |
Q & A
Q. How does this compound’s bioactivity compare to its de-esterified analog?
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model charge distribution and Fukui indices. Compare with experimental kinetics (e.g., SNAr rates with amines/thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
